9-Octadecyne-8,11-diol, 8,11-dimethyl-

Description

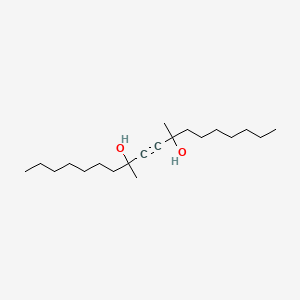

9-Octadecyne-8,11-diol, 8,11-dimethyl- is a branched aliphatic compound featuring an 18-carbon chain with a triple bond (alkyne) at position 9, hydroxyl groups (-OH) at positions 8 and 11, and methyl substituents at the same positions. This structural configuration confers unique physicochemical properties, including polarity from the diol groups and hydrophobicity from the alkyne and methyl branches. Such characteristics make it a candidate for applications in surfactants, polymer synthesis, or bioactive molecule development.

Properties

CAS No. |

5430-03-5 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

8,11-dimethyloctadec-9-yne-8,11-diol |

InChI |

InChI=1S/C20H38O2/c1-5-7-9-11-13-15-19(3,21)17-18-20(4,22)16-14-12-10-8-6-2/h21-22H,5-16H2,1-4H3 |

InChI Key |

YQZDQYQFVQTSLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)(C#CC(C)(CCCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation of Methyl-Substituted Alkynes

This method involves the oxidation of a methyl-substituted alkyne precursor to introduce hydroxyl groups. A rhenium-based catalyst (e.g., Re₂O₇) with hydrogen peroxide has been successfully employed for vicinal diol synthesis in analogous systems.

- Starting material : 8,11-Dimethyl-9-octadecyne

- Catalyst : Rhenium heptoxide (Re₂O₇, 0.3 mmol per 0.03 mol substrate)

- Solvent : 1,4-Dioxane

- Oxidizing agent : 60% H₂O₂ (0.036 mol)

- Conditions : Stirred at 90°C for 16 hours.

Yield : 51–91% (dependent on reaction cycle and catalyst reuse).

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Reaction Time | 16 hours |

| Catalyst Loading | 1 wt% Re₂O₇ |

| Substrate Conversion | ~50–90% |

Dihydroxylation of Methyl-Alkyne Intermediates

Transition-metal-catalyzed dihydroxylation of internal alkynes offers a pathway to vicinal diols. This method is adapted from epoxidation and diol synthesis in fatty acid derivatives.

- Substrate Preparation : 8,11-Dimethyl-9-octadecyne synthesized via alkyne metathesis or Wittig coupling.

- Dihydroxylation : Use of osmium tetroxide (OsO₄) or Sharpless conditions to install hydroxyl groups at C-8 and C-11.

- Workup : Sodium sulfite quenching and column chromatography.

- Catalyst : OsO₄ (0.05 mol%)

- Co-oxidant : N-Methylmorpholine N-oxide (NMO)

- Solvent : Acetone/water (4:1)

- Yield : ~70–85% (estimated from analogous diols).

Grignard Reaction Followed by Oxidation

A stepwise approach using Grignard reagents to construct the alkyne backbone, followed by oxidation:

- Alkyne Formation :

- Coupling of 8-methyl-1-bromo-octane with 11-methyl-1-bromo-undecane via a Cadiot-Chodkiewicz reaction.

- Hydroxylation :

Example :

- Grignard Reagent : 8-Methyloctylmagnesium bromide

- Oxidation : BH₃·THF followed by H₂O₂/NaOH

- Isolation : Crystallization from ethanol/water.

Industrial-Scale Synthesis (Patent-Based)

Patented methods for acetylene glycol surfactants suggest scalable routes:

- Step 1 : Base-catalyzed condensation of methyl-substituted acetylene with ethylene oxide.

- Step 2 : Acidic hydrolysis to yield diol.

- Catalyst : SnCl₂ or Ti(OBu)₄ (common in polyester synthesis).

| Factor | Industrial Optimization |

|---|---|

| Temperature | 120–150°C |

| Pressure | 2–5 atm |

| Catalyst Lifetime | 6–8 cycles |

Analytical Characterization

Post-synthesis verification is critical:

- GC-MS : Confirms molecular ion peak at m/z 314 [M + H]⁺.

- FTIR : Peaks at 3350 cm⁻¹ (–OH), 2100 cm⁻¹ (C≡C), and 1450 cm⁻¹ (C–CH₃).

- NMR :

Challenges and Limitations

- Regioselectivity : Ensuring hydroxylation at C-8 and C-11 requires steric control.

- Catalyst Deactivation : Re₂O₇ loses efficacy after 6–8 cycles.

- Purity : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate >95% pure product.

Chemical Reactions Analysis

Types of Reactions

9-Octadecyne-8,11-diol, 8,11-dimethyl- can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The alkyne can be reduced to an alkene or alkane.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Carbonyl compounds such as ketones or aldehydes.

Reduction: Alkenes or alkanes.

Substitution: Ethers or esters.

Scientific Research Applications

9-Octadecyne-8,11-diol, 8,11-dimethyl- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Octadecyne-8,11-diol, 8,11-dimethyl- involves its interaction with molecular targets and pathways. The hydroxyl groups and alkyne moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various transformations that contribute to its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on 9-Octadecyne-8,11-diol, 8,11-dimethyl-. However, comparisons can be inferred from structurally analogous compounds in the evidence, focusing on functional groups, chain length, and bioactivity.

Structural Analogues

- Ethyl Linoleate (CAS 544-35-4): An 18-carbon ester with two double bonds. Unlike the target compound, it lacks hydroxyl groups and methyl branches but shares a similar chain length. Ethyl linoleate is used in lubricants and cosmetics due to its hydrophobicity .

- Its rigidity contrasts with the linear alkyne-diol structure of the target compound, impacting solubility and reactivity .

Functional Analogues (Diol-Containing Compounds)

- 1β,5α,6α,14-Tetraacetoxy-9α-benzoyloxy-7βH-eudesman-2β,11-diol: A eudesmanol diterpene with multiple hydroxyl and acetyl groups. It demonstrated tyrosinase inhibitory activity (IC₅₀ = 14.8 µM), outperforming kojic acid (IC₅₀ = 21.2 µM) .

- 4α,5α-Diaacetoxy-9α-benzoyloxy-7βH-eudesman-1β,2β,11,14-tetraol: Another eudesmanol derivative with higher polarity due to four hydroxyl groups. Its weaker tyrosinase inhibition (IC₅₀ = 22.3 µM) highlights how hydroxyl positioning affects bioactivity .

Physicochemical and Functional Comparisons

| Property | 9-Octadecyne-8,11-diol, 8,11-dimethyl- | Ethyl Linoleate | Eudesmanol Diterpenes |

|---|---|---|---|

| Functional Groups | Alkyne, diol, methyl branches | Double bonds, ester | Multiple hydroxyls, esters |

| Polarity | Moderate (diols vs. alkyne) | Low (ester) | High (polyols) |

| Bioactivity | Not reported | Emollient | Tyrosinase inhibition |

| Applications | Hypothetical: surfactants, polymers | Cosmetics, lubricants | Pharmaceuticals |

Research Findings and Limitations

- Extraction Kinetics: discusses extraction curves for tea polyphenols (TPC) and antioxidants (TEAC), emphasizing rapid initial extraction followed by equilibrium . While unrelated structurally, this suggests that hydroxyl-rich compounds like 9-Octadecyne-8,11-diol, 8,11-dimethyl- might follow similar kinetic profiles during isolation.

- Bioactivity Gaps: The eudesmanol diterpenes in demonstrate that diol positioning enhances enzyme inhibition . However, the target compound’s linear alkyne-diol structure may limit such interactions due to reduced stereochemical complexity.

- Industrial Relevance : Esters like isodecyl oleate () are prioritized in cosmetics for their stability and low toxicity . The target compound’s diol groups could improve water solubility but may require derivatization (e.g., esterification) for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.